3-(2,4,5-Trimethylphenyl)-1-propene
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Overview
Description
3-(2,4,5-Trimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4,5-trimethylphenyl ring
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene (pseudocumene) with propene. One common method is the Friedel-Crafts alkylation, where pseudocumene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethylphenyl)-1-propene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: 2,4,5-Trimethylbenzoic acid, 2,4,5-Trimethylbenzyl alcohol.
Reduction: 3-(2,4,5-Trimethylphenyl)propane.
Substitution: Various halogenated and nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethylphenylmethanol
- 2,4,5-Trimethylacetophenone
- 2,4,5-Trimethylbenzoic acid
Uniqueness
The presence of the propene group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2,4-trimethyl-5-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXTPCHUMMTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505910 |
Source
|
Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58474-27-4 |
Source
|
Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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